molecular formula C12H14N4O B1452161 3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine CAS No. 1105195-43-4

3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine

Cat. No. B1452161
CAS RN: 1105195-43-4
M. Wt: 230.27 g/mol
InChI Key: JOJLWRSXVULWEK-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine (FpzPz) is a heterocyclic compound consisting of a fused five-membered ring and a six-membered ring. It is a novel compound with potential applications in the field of pharmaceuticals, agrochemicals, and materials science. FpzPz has been recently studied for its synthesis, mechanism of action, biochemical and physiological effects, and its applications in scientific research.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

Research has identified the importance of dipeptidyl peptidase IV (DPP IV) inhibitors in the treatment of type 2 diabetes mellitus. The compound's structural features, such as the piperazine ring, are consistent with the chemical groups known to exhibit inhibitory activity against DPP IV. These inhibitors work by preventing the degradation of incretin molecules, thus promoting insulin secretion. The review by Mendieta et al. (2011) in Expert Opinion on Therapeutic Patents provides an in-depth analysis of the patents and chemical groups, including piperazine derivatives, contributing to antidiabetic drug development (Mendieta, Tarragó, & Giralt, 2011).

Bioactive Furanyl-Substituted Compounds

Furan derivatives, such as those found in "3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine", play a pivotal role in the development of bioactive molecules. These structures are integral to medicinal chemistry, demonstrating significant antiviral, antitumor, and antimicrobial activities. The review by Ostrowski (2022) in Mini Reviews in Medicinal Chemistry highlights the relevance of furan and piperazine derivatives in the synthesis of nucleobases and nucleosides with potent biological activities (Ostrowski, 2022).

Pyridopyridazine Derivatives' Biological Activity

Pyridopyridazine derivatives, closely related to "3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine", have been investigated for their broad spectrum of biological activities, including antitumor, antibacterial, and analgesic properties. Wojcicka and Nowicka-Zuchowska's review (2018) in Mini-Reviews in Organic Chemistry details the synthesis and biological activity of these derivatives, emphasizing their potential as phosphodiesterase inhibitors and GABA-A receptor ligands (Wojcicka & Nowicka-Zuchowska, 2018).

Piperazine Derivatives for Therapeutic Use

Piperazine derivatives are identified for their vast therapeutic applications, ranging from antipsychotic to anticancer and anti-inflammatory effects. The review by Rathi et al. (2016) in Expert Opinion on Therapeutic Patents discusses the molecular designs of piperazine compounds and their significant medicinal potential, indicating the relevance of compounds like "3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine" in drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).

properties

IUPAC Name

3-(furan-2-yl)-6-piperazin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-11(17-9-1)10-3-4-12(15-14-10)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOJLWRSXVULWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270888
Record name 3-(2-Furanyl)-6-(1-piperazinyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Furan-2-yl)-6-(piperazin-1-yl)pyridazine

CAS RN

1105195-43-4
Record name 3-(2-Furanyl)-6-(1-piperazinyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105195-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Furanyl)-6-(1-piperazinyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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